molecular formula C5H6F2O3 B2407167 3-(Difluoromethyl)oxetane-3-carboxylic acid CAS No. 1782290-73-6

3-(Difluoromethyl)oxetane-3-carboxylic acid

Cat. No.: B2407167
CAS No.: 1782290-73-6
M. Wt: 152.097
InChI Key: YUTDROUNLNBTML-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C5H6F2O3 and a molecular weight of 152.1 g/mol It is characterized by the presence of a difluoromethyl group attached to an oxetane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)oxetane-3-carboxylic acid typically involves the reaction of difluoromethylated precursors with oxetane derivatives under controlled conditions. One common method includes the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base to introduce the difluoromethyl group onto the oxetane ring . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar difluoromethylating agents and oxetane derivatives. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylate salts, esters, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Difluoromethyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The oxetane ring provides a rigid framework that can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)oxetane-3-carboxylic acid
  • 3-(Chloromethyl)oxetane-3-carboxylic acid
  • 3-(Bromomethyl)oxetane-3-carboxylic acid

Uniqueness

3-(Difluoromethyl)oxetane-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(difluoromethyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c6-3(7)5(4(8)9)1-10-2-5/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTDROUNLNBTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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